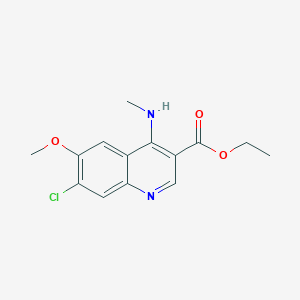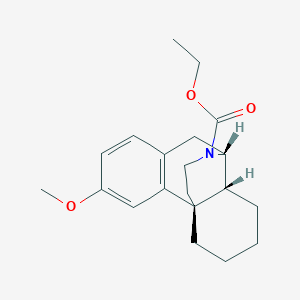
17-Ethoxycarbonyl-3-methoxymorphinan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Ethoxycarbonyl-3-methoxymorphinan is a derivative of Dextrorphan, a compound known for its pharmacological properties. The molecular formula of this compound is C20H27NO3, and it has a molecular weight of 329.43 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The preparation of 17-Ethoxycarbonyl-3-methoxymorphinan involves several synthetic routes. One method includes performing an N-benzylation reaction between dextromethorphan midbody and a benzylation reagent under alkaline conditions. This is followed by an acid cyclization reaction to obtain ent-3-hydroxy-17-benzylmorphinan. The final steps involve O-methylation and debenzylation reactions to produce this compound . Industrial production methods focus on optimizing these reactions to achieve high purity and yield.
Analyse Chemischer Reaktionen
17-Ethoxycarbonyl-3-methoxymorphinan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium charcoal, palladium hydroxide/charcoal, and platinum/charcoal for catalytic hydrogenation . Major products formed from these reactions include derivatives of the parent compound, which can be further utilized in various research applications.
Wissenschaftliche Forschungsanwendungen
17-Ethoxycarbonyl-3-methoxymorphinan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a valuable tool for studying the pharmacological properties of morphinan derivatives and their potential therapeutic applications. Researchers use this compound to investigate its effects on various molecular targets and pathways, contributing to the development of new drugs and therapies .
Wirkmechanismus
The mechanism of action of 17-Ethoxycarbonyl-3-methoxymorphinan involves its interaction with specific molecular targets, such as μ-opioid receptors and NMDA receptors. These interactions result in various pharmacological effects, including analgesic and dissociative properties . The compound’s structure allows it to modulate these receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
17-Ethoxycarbonyl-3-methoxymorphinan is unique compared to other morphinan derivatives due to its specific chemical structure and pharmacological profile. Similar compounds include morphine, codeine, and dextromethorphan, which also interact with opioid and NMDA receptors . this compound’s distinct structure provides unique properties that make it valuable for specific research applications.
Eigenschaften
Molekularformel |
C20H27NO3 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
ethyl (1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate |
InChI |
InChI=1S/C20H27NO3/c1-3-24-19(22)21-11-10-20-9-5-4-6-16(20)18(21)12-14-7-8-15(23-2)13-17(14)20/h7-8,13,16,18H,3-6,9-12H2,1-2H3/t16-,18+,20+/m0/s1 |
InChI-Schlüssel |
PQYFVPFRIKQRBG-ILZDJORESA-N |
Isomerische SMILES |
CCOC(=O)N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC |
Kanonische SMILES |
CCOC(=O)N1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


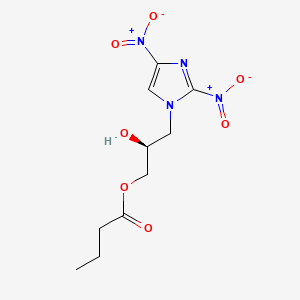
![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)

![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
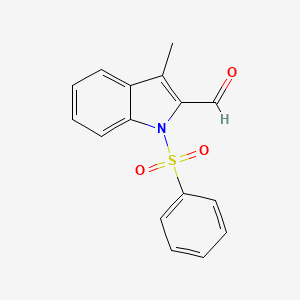
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
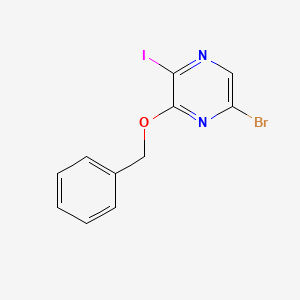
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)


![(1r,4r)-4-((1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)cyclohexanol](/img/structure/B11831915.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)
